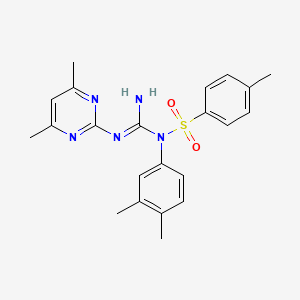

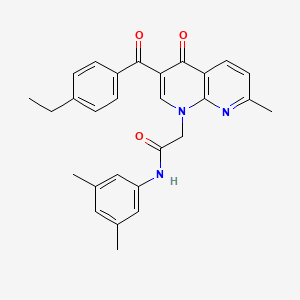

![molecular formula C10H14F3N3O2S B2497070 3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide CAS No. 2034406-27-2](/img/structure/B2497070.png)

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide involves complex chemical reactions that yield molecules with significant biological and chemical potential. Derivatives of this compound have been synthesized through various methods, including reactions involving trifluoropropene derivatives and sulfonamides to afford trifluoromethyl substituted pyrazolines and pyrrolidines in fair to excellent yields. These synthetic pathways highlight the compound's accessibility for further chemical and pharmacological studies (Plancquaert et al., 1996).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a half-chair conformation of the reduced pyridine ring with substituents occupying equatorial sites. Structural similarities and differences among derivatives have been analyzed through hydrogen bonding in one and two dimensions, showcasing the molecular conformation and interactions within these compounds (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes their involvement in 1,3-dipolar cycloadditions, where trifluoropropene derivatives react with diazo compounds to produce various trifluoromethyl substituted cyclic compounds. This reactivity underlines the potential of these molecules in synthetic organic chemistry and material science (Plancquaert et al., 1996).

Scientific Research Applications

Chemical Synthesis and Catalysis

- Sulfonamides serve as terminators in cationic cyclisations, facilitating the formation of complex polycyclic systems through efficient cationic cascades terminated by the sulfonamide group, which is essential for the synthesis of pyrrolidines and homopiperidines (Haskins & Knight, 2002).

- Trifluoropropene derivatives, including those similar to the chemical of interest, are utilized in 1,3-dipolar cycloadditions to generate trifluoromethyl-substituted pyrrolidines, showcasing their value as trifluoromethylated synthons (Plancquaert et al., 1996).

Catalytic Applications and Material Science

- Magnetically separable graphene oxide anchored with sulfonic acid demonstrates high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the potential for environmental-friendly catalysts in organic synthesis (Zhang et al., 2016).

- Nucleophilic 5-endo-trig cyclizations of N-[3-(trifluoromethyl)homoallyl]sulfonamides yield substituted pyrrolidines, underscoring the versatility of sulfonamides in divergent chemical synthesis (Nadano et al., 2006).

Advanced Materials and Chemical Properties

- The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate the utility of sulfonamides and related compounds in the development of materials with specific physical properties, such as low dielectric constants and high thermal stability (Liu et al., 2013).

- Halide-free, highly-pure imidazolium triflate ionic liquids, prepared through reactions involving sulfonamides, showcase their application in palladium-catalyzed allylic alkylation, indicating their importance in green chemistry and solvent innovation (Leclercq et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

The field of organofluorine chemistry is a dynamic and rapidly evolving area of research. Future directions might include the development of new synthetic methods, the discovery of new organofluorine compounds with useful properties, and the exploration of their potential applications in various fields .

properties

IUPAC Name |

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O2S/c11-10(12,13)3-6-19(17,18)15-8-2-5-16-9(7-8)1-4-14-16/h1,4,8,15H,2-3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAHRMMNRVUZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)